
Dibenzo(def,mno)chrysene, 1,2,3,7,8,9-hexahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,7,8,9-Hexahydroanthanthrene is a polycyclic aromatic hydrocarbon It is a derivative of anthanthrene, which is known for its unique structure consisting of multiple fused aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,3,7,8,9-Hexahydroanthanthrene can be synthesized through a series of cyclization reactions. One common method involves the cyclization of 1,1’-dinaphthyl-8,8’-dicarboxylic acid or 1,1’-dinaphthyl-2,2’-dicarboxylic acid using concentrated sulfuric acid . The resulting intermediate can then be reduced using zinc dust to yield 1,2,3,7,8,9-Hexahydroanthanthrene .
Industrial Production Methods
Industrial production of 1,2,3,7,8,9-Hexahydroanthanthrene typically involves large-scale cyclization reactions followed by reduction processes. The use of concentrated sulfuric acid and zinc dust is common in these methods .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,7,8,9-Hexahydroanthanthrene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can yield fully hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Zinc dust and hydriodic acid are commonly used reducing agents.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Fully hydrogenated derivatives.
Substitution: Halogenated and nitrated derivatives.
Applications De Recherche Scientifique
1,2,3,7,8,9-Hexahydroanthanthrene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic hydrocarbons.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a molecular probe.
Industry: Utilized in the production of advanced materials, including organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 1,2,3,7,8,9-Hexahydroanthanthrene involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, affecting gene expression and cellular processes. It can also interact with proteins, altering their function and activity. The specific pathways involved depend on the context of its application, whether in biological systems or material science.
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthanthrene: The parent compound with a fully aromatic structure.
Tetramethyl acetyloctahydronaphthalenes: Compounds with similar polycyclic structures but different functional groups.
Polycyclic Aromatic Hydrocarbons (PAHs): A class of compounds with multiple fused aromatic rings, including naphthalene, anthracene, and phenanthrene.
Uniqueness
1,2,3,7,8,9-Hexahydroanthanthrene is unique due to its partially hydrogenated structure, which imparts different chemical and physical properties compared to fully aromatic compounds. This uniqueness makes it valuable in specific applications where such properties are desired.
Propriétés
Numéro CAS |
35281-34-6 |
|---|---|
Formule moléculaire |
C22H18 |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
hexacyclo[11.7.1.14,20.02,11.03,8.017,21]docosa-1(20),2(11),3(8),4(22),9,12,17(21),18-octaene |
InChI |
InChI=1S/C22H18/c1-3-13-7-9-18-12-16-6-2-4-14-8-10-17-11-15(5-1)19(13)21(18)22(17)20(14)16/h7-12H,1-6H2 |
Clé InChI |
ZSZZSGNVFIHJFK-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C3C(=CC4=C5C3=C(C=C2)C=C6C5=C(CCC6)C=C4)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


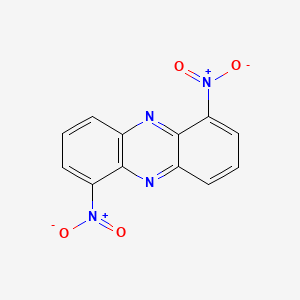
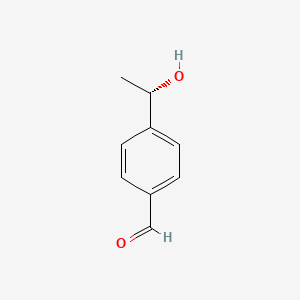
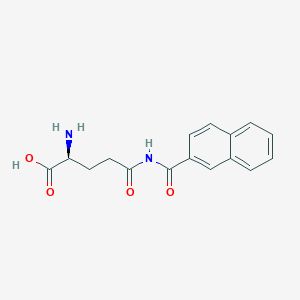
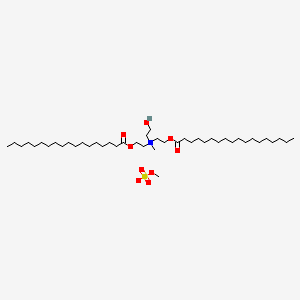
![1-(1,3-Dihydronaphtho[1,2-c]furan-4-ylmethyl)piperidine](/img/structure/B13820219.png)

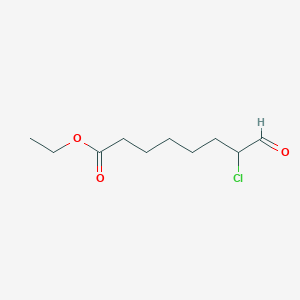
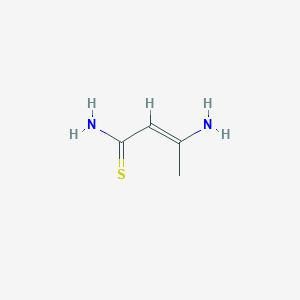

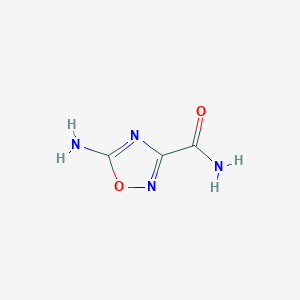
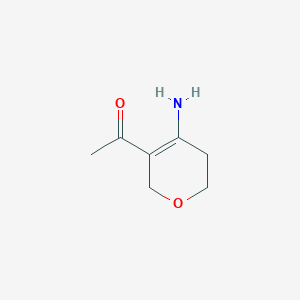
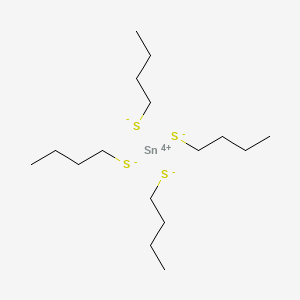
![(1R,3S,5R,7S)-3-(1H-1,2,4-triazol-1-yl)tricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid](/img/structure/B13820270.png)

